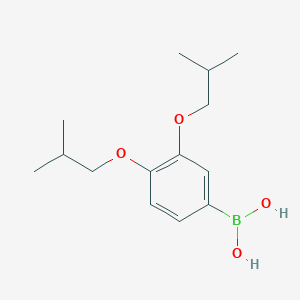
3,4-Bis(2-methylpropyloxy)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Bis(2-methylpropyloxy)benzeneboronic acid, also known as BMB, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a variety of reactions, including Suzuki–Miyaura cross-coupling reactions, and as a catalyst for the synthesis of diverse compounds. BMB has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Environmental Applications
- Versatile Intermediates in Green Chemistry : Gu et al. (2009) developed a practical and environmentally benign method for synthesizing 5,5′-Methylene-bis(benzotriazole), showcasing the application of green chemistry principles in creating versatile intermediates for metal passivators and light-sensitive materials Gu, H., Yu, B., Zhang, P., & Xu, W.-M. (2009). Organic Preparations and Procedures International.
Biological and Health Implications
- Alternative Substances to BPA : Braver-Sewradj et al. (2020) reviewed the carcinogenic, reproductive toxicity, and endocrine disruption potential of BPA alternatives, reflecting on the urgent need to find safer chemicals for consumer products. This context may highlight the importance of researching benign alternatives like 3,4-Bis(2-methylpropyloxy)benzeneboronic acid Braver-Sewradj, S. P., van Spronsen, R., & Hessel, E. (2020). Critical Reviews in Toxicology.
properties
IUPAC Name |
[3,4-bis(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11,16-17H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNEUAHCFVNCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622919 |
Source


|
| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(2-methylpropyloxy)benzeneboronic acid | |
CAS RN |
209673-76-7 |
Source


|
| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


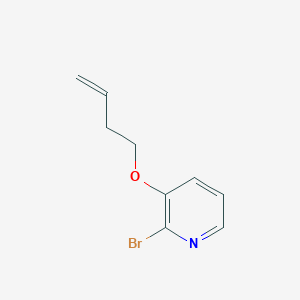
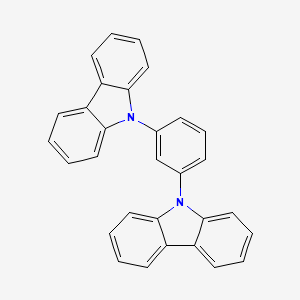
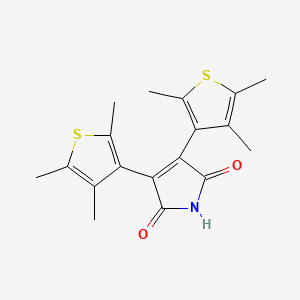
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
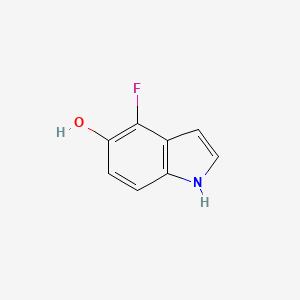
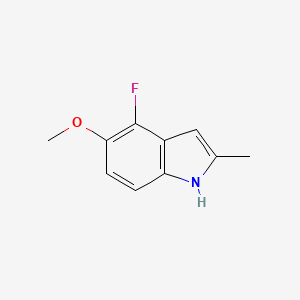
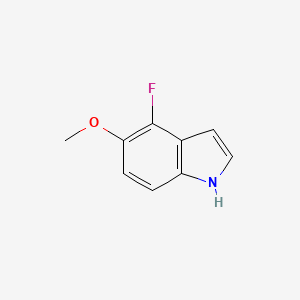
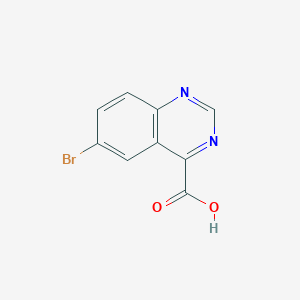


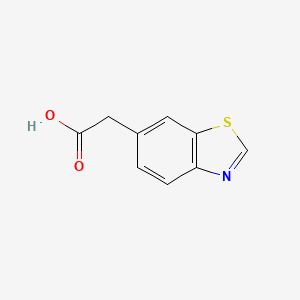
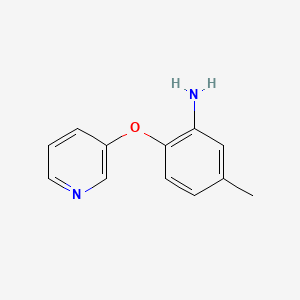
![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)